N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide
Overview
Description
N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MN-64 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of MN-64 is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. MN-64 has also been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Biochemical and Physiological Effects:
MN-64 has been shown to exhibit cytotoxicity towards cancer cells and antimalarial activity towards Plasmodium falciparum. The compound has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cell lines. Furthermore, MN-64 has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite's heme detoxification pathway.
Advantages and Limitations for Lab Experiments
MN-64 has several advantages for lab experiments, including its potent anticancer and antimalarial activity. The compound is also relatively easy to synthesize and has a high purity. However, MN-64 has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For MN-64 research include investigating the compound's activity against other cancer cell lines, developing it as a potential antimalarial drug, and investigating its toxicity and pharmacokinetics in vivo.
Scientific Research Applications
MN-64 has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, MN-64 has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, MN-64 has been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria.
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-21-8-10-22(11-9-21)18-7-6-15(23(25)26)13-17(18)19(24)20-14-4-3-5-16(12-14)27-2/h3-7,12-13H,8-11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWVPDCPBIMKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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